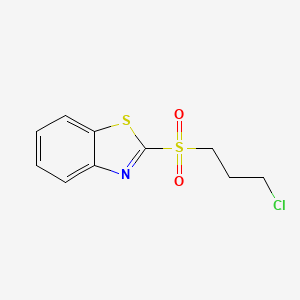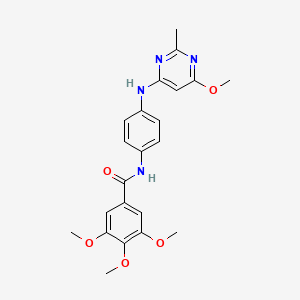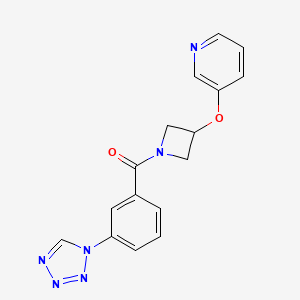
(3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a complex organic compound. It contains a tetrazole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a pyridin-3-yloxy group and an azetidin-1-yl group .
Scientific Research Applications
Antimicrobial Activity
Research on similar compounds, such as derivatives of pyrazolines and pyridines, has shown significant antimicrobial activity. For instance, a study by Kumar et al. (2012) synthesized a series of compounds which demonstrated antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole, particularly compounds containing methoxy groups that showed high antimicrobial activity (Kumar et al., 2012).
Optical and Electronic Properties
A study by Volpi et al. (2017) explored the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which displayed remarkable Stokes' shift range and quantum yields, indicating their potential in creating luminescent materials for low-cost applications (Volpi et al., 2017).
Antimycobacterial Activity
Sidhaye et al. (2011) focused on the synthesis of nicotinic acid hydrazide derivatives, showing promising results in antimycobacterial activity, which suggests potential applications in treating tuberculosis and related bacterial infections (Sidhaye et al., 2011).
Anticancer Activity
Research into the anticancer properties of related compounds is also notable. A study by Kong et al. (2018) on naphthyridine derivatives found that a novel compound induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, highlighting the nuanced potential of such compounds in cancer treatment (Kong et al., 2018).
Mechanism of Action
Target of Action
The primary target of (3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is xanthine oxidase (XO) . Xanthine oxidase is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
This compound interacts with xanthine oxidase by forming a hydrogen bond between the tetrazole moiety of the compound and the Asn768 residue of xanthine oxidase . This interaction inhibits the activity of xanthine oxidase, thereby reducing the production of uric acid .
Biochemical Pathways
The inhibition of xanthine oxidase by this compound affects the purine catabolism pathway. This pathway is responsible for the breakdown of purines, which are essential components of nucleic acids. By inhibiting xanthine oxidase, the compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, leading to a decrease in uric acid levels .
Pharmacokinetics
The compound’s high potency against xanthine oxidase suggests that it may have favorable bioavailability .
Result of Action
The primary molecular effect of this compound is the inhibition of xanthine oxidase, which leads to a decrease in uric acid production . This can have several cellular effects, including a reduction in the formation of uric acid crystals, which are associated with gout and other types of arthritis .
Properties
IUPAC Name |
(3-pyridin-3-yloxyazetidin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c23-16(12-3-1-4-13(7-12)22-11-18-19-20-22)21-9-15(10-21)24-14-5-2-6-17-8-14/h1-8,11,15H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGRGIWCQLQEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=NN=N3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2974564.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2974568.png)
![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2974569.png)

![2-(2-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide](/img/structure/B2974573.png)
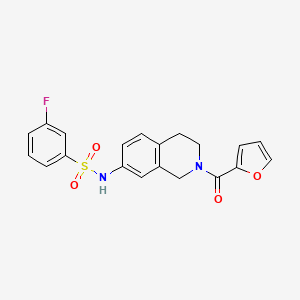
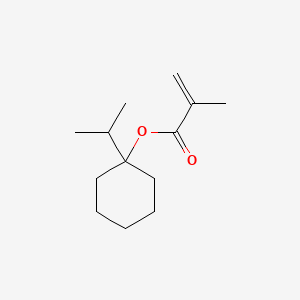
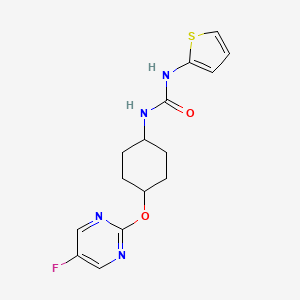
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2974579.png)

